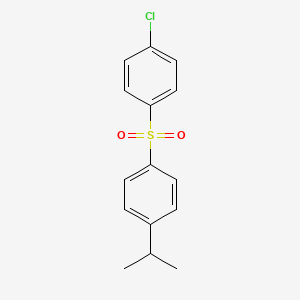

1-(4-Chlorobenzenesulfonyl)-4-(propan-2-yl)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 1-(4-Chlorobenzenesulfonyl)-4-(propan-2-yl)benzene is a chemical that belongs to the class of organosulfur compounds, characterized by the presence of a sulfonyl group attached to a benzene ring. The sulfonyl group is a functional group with the connectivity R-S(=O)_2-R', where R and R' are organic substituents. The specific compound has a 4-chlorobenzenesulfonyl group attached to another benzene ring that is substituted with a propan-2-yl group.

Synthesis Analysis

The synthesis of related sulfonyl compounds often involves the reaction of sulfonyl chlorides with other organic substrates in the presence of a base. For example, the synthesis of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol was achieved by condensing piperidin-4-yl-diphenyl-methanol with p-chlorobenzene sulfonylchloride using methylene dichloride as a solvent and triethylamine as the base . This method could potentially be adapted for the synthesis of 1-(4-Chlorobenzenesulfonyl)-4-(propan-2-yl)benzene by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of sulfonyl compounds is often characterized by X-ray crystallography. For instance, the crystal structure of a related compound, 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, was determined to crystallize in the monoclinic space group with specific cell parameters, and the geometry around the sulfur atom was found to be distorted from a regular tetrahedron . Similar structural analysis would be expected for 1-(4-Chlorobenzenesulfonyl)-4-(propan-2-yl)benzene, with attention to the conformation of the benzene rings and the orientation of the sulfonyl and propan-2-yl groups.

Chemical Reactions Analysis

Sulfonyl compounds can participate in various chemical reactions, including substitutions and eliminations. For example, lithiation of 1-benzyloxy-3-(p-tolylsulfonyl)propene followed by reaction with aldehydes gives alcohols, which can then undergo sequential hydrolysis-cyclization and oxidation to yield butenolides . The reactivity of 1-(4-Chlorobenzenesulfonyl)-4-(propan-2-yl)benzene would likely involve reactions at the sulfonyl group or the propan-2-yl substituted benzene ring, depending on the reaction conditions and the presence of suitable reaction partners.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl compounds are influenced by the presence of the sulfonyl group and the substituents on the benzene rings. For example, the crystal structures of related sulfonyl compounds provide insights into their solid-state properties, such as crystallization in specific space groups and the presence of intramolecular and intermolecular interactions . The physical properties of 1-(4-Chlorobenzenesulfonyl)-4-(propan-2-yl)benzene, such as melting point, solubility, and density, would be determined by its molecular structure, which can be inferred from related compounds. Chemical properties, including reactivity and stability, would be influenced by the electronic effects of the chloro and propan-2-yl substituents on the benzene rings.

Applications De Recherche Scientifique

Molecular Synthesis and Characterization

Synthesis of Bis-benzenes

A study focused on the synthesis of 1,3- and 1,4-bis(3-nitrofurazan-4-yl)benzenes, involving oxidation and dehydration reactions. This research contributes to the broader field of organic synthesis, highlighting the reactivity and utility of benzene derivatives in creating complex molecular structures (Ovchinnikov et al., 2009).

Investigation of Molecular Aggregation

A study explored the aggregation behavior of certain benzene derivatives in different solvents, revealing insights into molecular interactions and associations, which are critical in understanding the physicochemical properties of substances (Matwijczuk et al., 2016).

Crystal Structure Analysis

Research on the crystal structure of certain benzene derivatives offers insights into molecular geometry and intermolecular interactions, important for understanding the material properties and reactivity of these compounds (Eitel et al., 2017).

Characterization of Benzamide Derivatives

Studies have focused on synthesizing and characterizing benzamide derivatives, highlighting the diversity and potential applications of benzene-based compounds in pharmaceuticals and material science (Bi, 2015).

Exploring Chemical Diversity of Benzene Derivatives

A significant study discussed the extraordinary structural diversity of benzene derivatives and presented a method for the synthesis of hexaarylbenzenes with unique substituents, opening new possibilities for their application in various fields (Suzuki et al., 2015).

Study of Sulfonamide Derivatives

Investigations into the structural and biological properties of sulfonamide derivatives have provided crucial insights, potentially paving the way for new therapeutic applications (Sławiński & Gdaniec, 2005).

Physical Characterization of Pharmaceutical Compounds

The physical characterization of specific benzene sulfonamide derivatives has been carried out to determine their suitability for pharmaceutical development, focusing on solid-state properties and phase behavior (Hugerth et al., 2006).

Propriétés

IUPAC Name |

1-(4-chlorophenyl)sulfonyl-4-propan-2-ylbenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClO2S/c1-11(2)12-3-7-14(8-4-12)19(17,18)15-9-5-13(16)6-10-15/h3-11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJVOMSTWOOSFCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 3-(3,4-dimethoxyphenyl)acrylate](/img/structure/B2542084.png)

![2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2542086.png)

![(Z)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)thio)acetamide](/img/structure/B2542089.png)

![6-(Isobutylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2542094.png)

![6-Chloro-2-cyclopropylimidazo[1,2-a]pyridine](/img/structure/B2542096.png)

![ethyl 2-amino-6-propyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2542098.png)

![(E)-3-[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2542101.png)

![(E)-2-(benzo[d]thiazol-2-yl)-3-(2-hydroxy-7-methoxyquinolin-3-yl)acrylonitrile](/img/structure/B2542102.png)

![Imidazo[1,5-a]pyrazine,5,6,7,8-tetrahydro-1-(1-methylethyl)-](/img/structure/B2542105.png)

![2-[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2542106.png)